molecular formula C7H6ClN B14311076 N-Benzylidenehypochlorous amide CAS No. 112129-04-1

N-Benzylidenehypochlorous amide

Cat. No.: B14311076
CAS No.: 112129-04-1
M. Wt: 139.58 g/mol
InChI Key: ODCYXXLCSZHZDN-UHFFFAOYSA-N
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Description

N-Benzylidenehypochlorous amide is an organic compound characterized by the presence of a benzylidene group attached to a hypochlorous amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidenehypochlorous amide typically involves the reaction of benzaldehyde with hypochlorous amide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to maintain precise control over reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidenehypochlorous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.

    Reduction: Reduction reactions can convert it into benzylamine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the hypochlorous amide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzylidene derivatives, while reduction produces benzylamine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-Benzylidenehypochlorous amide serves as an intermediate for the preparation of various benzylidene compounds. Its reactivity makes it a valuable tool for constructing complex molecular architectures.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism by which N-Benzylidenehypochlorous amide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hypochlorous amide moiety may also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Similar in structure but with an aniline group instead of hypochlorous amide.

    N-Benzylidenehydroxylamine: Contains a hydroxylamine group, differing in reactivity and applications.

    N-Benzylideneacetone: Features an acetone moiety, used in different synthetic contexts.

Uniqueness

N-Benzylidenehypochlorous amide is unique due to the presence of the hypochlorous amide group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzylidene compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

112129-04-1

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

IUPAC Name

N-chloro-1-phenylmethanimine

InChI

InChI=1S/C7H6ClN/c8-9-6-7-4-2-1-3-5-7/h1-6H

InChI Key

ODCYXXLCSZHZDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCl

Origin of Product

United States

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